molecular formula C20H31NO4Si B027118 (3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate CAS No. 149198-47-0

(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate

Cat. No. B027118
M. Wt: 377.5 g/mol
InChI Key: LHTDXUKSFSMGCA-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Azetidine derivatives are synthesized through various strategies, including regioselective allylation, selective reduction, and intramolecular N-alkylation. Amino acid-azetidine chimeras, for instance, are synthesized from 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester (2S,3S)-1, demonstrating the versatility of azetidine derivatives in synthesizing enantiopure compounds (Sajjadi & Lubell, 2008).

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be intricate, as seen in compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was characterized using high-resolution mass spectrometry and single-crystal X-ray diffraction analysis. These analyses reveal the compound's monoclinic space group and the presence of lactone and piperidine groups within its bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).

Chemical Reactions and Properties

Azetidine derivatives undergo various chemical reactions, including Diels-Alder cycloadditions, which can yield cycloadducts with moderate to good yields. Such reactions demonstrate the reactivity of azetidine derivatives and their potential in synthesizing more complex molecules (Alves et al., 2006).

Physical Properties Analysis

The physical properties of azetidine derivatives, such as their crystal structure and phase behavior, are crucial for their application in material science and drug development. Detailed structural analysis, like that conducted on tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, provides insights into the compound's configuration and stability (Moriguchi et al., 2014).

Scientific Research Applications

Synthetic Applications and Antioxidant Properties

This compound belongs to a class of chemicals that are widely utilized in organic synthesis, including the development of pharmaceuticals, agrochemicals, and materials science. Research on similar compounds highlights their role in facilitating complex synthetic transformations, providing pathways to construct novel chemical entities with high stereocontrol and efficiency.

For instance, research into synthetic phenolic antioxidants discusses their utility in preventing oxidative damage and extending the shelf life of products (Liu & Mabury, 2020). These compounds, including tert-butylated derivatives, have applications beyond synthesis, impacting environmental science and toxicology due to their presence in various matrices and potential human exposure routes.

Catalysis and Green Chemistry

The compound , with its tert-butyl and triethylsilyloxy groups, may also find applications in catalysis, especially in processes requiring high stereo- and regioselectivity. Research on catalytic applications using tert-butylated compounds has shown that these can act as catalysts or catalytic intermediates in organic reactions, offering environmentally benign alternatives to traditional reagents and processes (Tateiwa et al., 1997).

Environmental and Toxicological Research

The environmental occurrence, fate, and toxicity of tert-butylated compounds are of significant interest, given their widespread use and persistence in the environment. Research focusing on the environmental behavior of similar compounds underscores the importance of understanding their life cycle, from industrial use to degradation products and their impacts on ecosystems and human health (Huang et al., 2005; Olaniyan et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), do not eat, drink or smoke when using this product (P270), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl (3R,4S)-2-oxo-4-phenyl-3-triethylsilyloxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4Si/c1-7-26(8-2,9-3)25-17-16(15-13-11-10-12-14-15)21(18(17)22)19(23)24-20(4,5)6/h10-14,16-17H,7-9H2,1-6H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTDXUKSFSMGCA-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572682
Record name tert-Butyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate

CAS RN

149107-85-7, 149198-47-0
Record name rel-1,1-Dimethylethyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149107-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R,4S)-2-oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate
Reactant of Route 5
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate
Reactant of Route 6
(3R,4S)-tert-Butyl 2-oxo-4-phenyl-3-(triethylsilyloxy)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.